molecular formula C10H4ClF4NO2 B12531029 Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- CAS No. 653569-94-9

Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-

Cat. No.: B12531029
CAS No.: 653569-94-9
M. Wt: 281.59 g/mol
InChI Key: IUCILBOMQVKXAB-UHFFFAOYSA-N
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Description

Properties

CAS No.

653569-94-9

Molecular Formula

C10H4ClF4NO2

Molecular Weight

281.59 g/mol

IUPAC Name

2-chloro-4-fluoro-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]phenol

InChI

InChI=1S/C10H4ClF4NO2/c11-5-2-6(12)4(1-8(5)17)7-3-9(18-16-7)10(13,14)15/h1-3,17H

InChI Key

IUCILBOMQVKXAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)C2=NOC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- typically involves multiple steps, including halogenation, nucleophilic substitution, and cyclization reactions. One common method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol under high temperature (130°C) and an inert atmosphere for a 24-hour reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while Suzuki-Miyaura coupling can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Phenol derivatives are often utilized in the synthesis of pharmaceutical compounds due to their ability to interact with biological systems. The specific compound is noted for its role as an intermediate in the synthesis of various drugs.

Case Study: Synthesis of Saflufenacil

Saflufenacil is a herbicide that belongs to the pyrimidinedione class. It functions by inhibiting protoporphyrinogen IX oxidase (PPO), an enzyme crucial for chlorophyll synthesis in plants. The phenolic compound serves as a precursor in the production of Saflufenacil-d7, a labeled version used for research purposes. This application highlights the importance of phenolic intermediates in developing selective herbicides for agricultural use .

Agrochemical Applications

The compound has significant applications in agrochemicals, particularly as an active ingredient in herbicides and pesticides.

Table 1: Agrochemical Applications

CompoundApplicationMechanism of Action
SaflufenacilHerbicideInhibition of protoporphyrinogen IX oxidase
Other derivativesPest controlDisruption of metabolic pathways in pests

Material Science Applications

Phenolic compounds are extensively used in material science for their thermal stability and chemical resistance.

Case Study: Development of Coatings

Research has indicated that phenolic compounds can be used to develop advanced coatings that exhibit high resistance to corrosion and chemical attack. The incorporation of trifluoromethyl groups enhances the hydrophobic properties of these coatings, making them suitable for industrial applications .

Synthesis and Characterization

The synthesis of phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- involves several steps that can include halogenation and condensation reactions with isoxazole derivatives.

Table 2: Synthesis Pathway Overview

StepReaction TypeKey Reagents
HalogenationElectrophilic substitutionChlorine gas, fluorine sources
CondensationNucleophilic additionTrifluoromethyl isoxazole derivatives

Mechanism of Action

The mechanism of action of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and isoxazole ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. These interactions can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

(a) 4-[5-(Trifluoromethyl)-3-Isoxazolyl]-2-Thiophenesulfonyl Chloride
  • Molecular Formula: C₈H₃F₃NO₃S₂Cl
  • Molar Mass : 317.68 g/mol .
  • Key Differences: Replaces the phenol ring with a thiophene sulfonyl chloride group. The sulfonyl chloride enhances reactivity, making it a precursor for sulfonamide synthesis, unlike the phenolic hydroxyl group in the target compound.
(b) 5-Hydroxy-3-[4-(Trifluoromethyl)Phenyl]Isoxazole
  • Molecular Formula: C₁₀H₆F₃NO₂
  • Molar Mass : 229.16 g/mol .
  • Key Differences: Simpler structure with a hydroxyl group directly on the isoxazole ring.

Halogenated Aromatic Derivatives with Isoxazole Moieties

(a) 4-[5-(3,5-Dichlorophenyl)-4,5-Dihydro-5-(Trifluoromethyl)-3-Isoxazolyl]-N-[(Methoxyimino)Methyl]-2-Methylbenzamide
  • CAS No.: 928783-29-3 .
  • Key Features: Contains a dihydroisoxazole ring (partially saturated) and a benzamide group.
(b) Crystalline Form of 4-[5-[3-Chloro-5-(Trifluoromethyl)Phenyl]-4,5-Dihydro-5-(Trifluoromethyl)-3-Isoxazolyl]-Naphthalenecarboxamide
  • Application : Used as an invertebrate pest control agent .
  • Comparison: The naphthalenecarboxamide group introduces a larger aromatic system, enhancing π-π stacking interactions in crystal structures, unlike the simpler phenol derivative.

Pharmacologically Active Isoxazole Derivatives

(a) 4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-Isoxazolyl]Ethoxy]-4-Methyl-4H-1,2,4-Triazol-3-yl]Pyridine (TT001)
  • Application : Stress-related disorder treatment in veterinary medicine .
  • Key Differences: Incorporates a triazole-pyridine scaffold, enabling hydrogen bonding with biological targets. The ethoxy linker and stereochemistry (R-configuration) differentiate it from the target compound’s rigid phenol structure.

Physicochemical and Functional Comparisons

Table 1: Structural and Functional Properties

Compound Molar Mass (g/mol) Key Functional Groups Applications
Target Compound 316.04 Phenol, Cl, F, CF₃-isoxazole Agrochemical precursor (likely)
4-[5-(Trifluoromethyl)-3-Isoxazolyl]-2-Thiophenesulfonyl Chloride 317.68 Thiophene sulfonyl chloride, CF₃-isoxazole Sulfonamide synthesis
5-Hydroxy-3-[4-(Trifluoromethyl)Phenyl]Isoxazole 229.16 Isoxazole-OH, CF₃-phenyl Pharmaceutical intermediate
TT001 ~450 (estimated) Triazole, pyridine, CF₃-isoxazole Veterinary medicine

Key Observations:

Halogen Influence: The target compound’s chloro and fluoro substituents increase electronegativity and resistance to oxidative degradation compared to non-halogenated analogs .

Trifluoromethyl Role : The -CF₃ group in all compounds enhances lipid solubility and bioavailability, critical for membrane penetration in agrochemicals .

Crystallinity : Compounds like the target and its dihydroisoxazole analogs (e.g., ) exhibit distinct crystal packing due to halogen and CF₃ interactions, affecting solubility and stability.

Biological Activity

The compound Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- (CAS Number: 12063721) is a phenolic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C10H4ClF4NO2
  • Molecular Weight : 290.6 g/mol
  • CAS Number : 12063721
  • Structure : The compound features a phenolic ring substituted with chlorine, fluorine, and a trifluoromethyl isoxazole moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that phenolic compounds often exhibit antimicrobial properties. A study on related compounds suggests that the presence of halogenated substituents can enhance antibacterial activity. For instance, phenolic compounds with fluorine substitutions have shown increased efficacy against various bacterial strains due to their ability to disrupt microbial cell membranes and inhibit enzymatic functions .

Anti-inflammatory Effects

Phenolic compounds are known for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The introduction of trifluoromethyl groups has been associated with enhanced anti-inflammatory activity in related phenolic compounds .

Antioxidant Activity

The antioxidant capacity of phenolic compounds is well-documented. They can scavenge free radicals and chelate metal ions, thereby preventing oxidative stress-related damage. The structure of Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- suggests it may possess similar antioxidant properties, although specific data on this compound is still required for validation.

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AntimicrobialDisruption of cell membranes
AnticancerInhibition of DNA synthesis
Anti-inflammatoryInhibition of COX and LOX
AntioxidantFree radical scavenging

Case Studies

  • Anticancer Activity Study :
    • A series of novel phenolic compounds were synthesized and tested against L1210 mouse leukemia cells. The results indicated that modifications in the phenolic structure significantly influenced their cytotoxicity, suggesting that similar modifications in Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- could yield promising anticancer agents .
  • Antimicrobial Efficacy :
    • A comparative study on halogenated phenols revealed that compounds with fluorine substitutions exhibited enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. This suggests potential applications for Phenol, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]- in antimicrobial formulations .

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